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Compound of Interest

Compound Name: L-Methionine-13C5,15N

Cat. No.: B12061872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for designing, executing, and analyzing proteomics

experiments using stable isotope labeling with L-Methionine-¹³C₅,¹⁵N. This metabolic labeling

approach is a powerful tool for quantifying protein synthesis, degradation, and turnover,

providing critical insights into cellular physiology, disease mechanisms, and drug action.

Introduction to L-Methionine-¹³C₅,¹⁵N Metabolic
Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique in

quantitative proteomics.[1][2] It relies on the metabolic incorporation of "heavy" amino acids

containing stable isotopes (e.g., ¹³C, ¹⁵N) into proteins. By comparing the mass spectra of

"light" (natural abundance) and "heavy" labeled proteomes, researchers can accurately

quantify differences in protein abundance.

L-Methionine-¹³C₅,¹⁵N is an essential amino acid isotopologue where all five carbon atoms are

replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. This results in a significant mass

shift, facilitating clear differentiation between labeled and unlabeled peptides during mass

spectrometry analysis. This specific label is particularly useful for studying protein dynamics

due to methionine's role as the initiating amino acid in protein synthesis.
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A meticulously executed experimental protocol is fundamental to obtaining high-quality,

reproducible data. The following sections detail the key steps for a typical L-Methionine-

¹³C₅,¹⁵N labeling experiment.

Cell Culture and Metabolic Labeling
The first step is to ensure complete incorporation of the heavy methionine into the cellular

proteome.

Materials:

Cells of interest

SILAC-grade cell culture medium deficient in L-Methionine

L-Methionine (light)

L-Methionine-¹³C₅,¹⁵N (heavy)[3][4]

Dialyzed fetal bovine serum (dFBS)

Standard cell culture reagents and equipment

Protocol:

Adaptation to SILAC Medium: Gradually adapt cells to the methionine-deficient medium

supplemented with dialyzed FBS. This is done by passaging cells in increasing

concentrations of the SILAC medium (e.g., 25%, 50%, 75%, 100%).[5]

Labeling: Once adapted, culture one population of cells in "light" medium (supplemented with

natural L-Methionine) and the other in "heavy" medium (supplemented with L-Methionine-

¹³C₅,¹⁵N). The concentration of both light and heavy methionine should be equivalent to that

in standard culture medium.[6]

Ensure Complete Labeling: Culture the cells for a sufficient number of cell divisions (typically

at least 5-6) to ensure near-complete incorporation of the heavy amino acid.[5] Labeling

efficiency can be checked by a preliminary mass spectrometry run on a small aliquot of the

heavy-labeled cells.
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Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g.,

drug administration, growth factor stimulation) to one of the cell populations. The other

population serves as the control.

Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial to minimize experimental artifacts, such as the artificial

oxidation of methionine.

Materials:

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Ammonium bicarbonate

Formic acid

Acetonitrile

C18 desalting columns

Protocol:

Cell Lysis: Harvest and wash the "light" and "heavy" cell pellets with ice-cold PBS. Lyse the

cells using an appropriate lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA assay).

Mixing: Mix equal amounts of protein from the "light" and "heavy" samples.

Reduction and Alkylation: Reduce disulfide bonds by adding DTT and incubating. Then,

alkylate the free cysteines by adding IAA and incubating in the dark.[5]
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Protein Digestion: Dilute the protein mixture with ammonium bicarbonate to reduce the

concentration of denaturants. Add trypsin and incubate overnight at 37°C to digest the

proteins into peptides.

Desalting: Acidify the peptide mixture with formic acid and desalt using C18 columns to

remove salts and other contaminants that can interfere with mass spectrometry analysis.

Sample Concentration: Dry the desalted peptides using a vacuum concentrator and

resuspend in a small volume of a solution suitable for mass spectrometry injection (e.g.,

0.1% formic acid in water).

Data Acquisition by Mass Spectrometry
The prepared peptide samples are analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Instrumentation:

A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid

chromatography system is recommended for optimal mass accuracy and resolution.

Key MS Parameters:

MS1 Scan: Acquire high-resolution full MS scans to detect the "light" and "heavy" peptide

pairs.

Data-Dependent Acquisition (DDA): Select the most intense precursor ions for fragmentation

(MS/MS).

Fragmentation Method: Use a suitable fragmentation method such as Collision-Induced

Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Data Analysis Pipeline
The raw mass spectrometry data is processed to identify peptides, quantify their relative

abundance, and perform statistical analysis.
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Peptide Identification and Quantification
Software packages like MaxQuant or Proteome Discoverer are commonly used for this

purpose.

MaxQuant Configuration:

Load Raw Data: Import the raw MS files into MaxQuant.

Group-Specific Parameters:

Type: Set to "SILAC 2-plex".

Light Label: None (default).

Heavy Label: Select "Met (¹³C₅,¹⁵N)". If this is not a default option, it can be added as a

custom modification.

Global Parameters:

Enzyme: Set to "Trypsin/P".

Variable Modifications: Include "Oxidation (M)" to account for potential methionine

oxidation.[7] Other common modifications like "Acetyl (Protein N-term)" can also be

included.

Fixed Modifications: Include "Carbamidomethyl (C)" if IAA was used for alkylation.[7]

Database: Provide a FASTA file containing the protein sequences for the organism under

study.

Run Analysis: Start the analysis. MaxQuant will perform peptide identification, quantification

of light-to-heavy ratios, and protein inference.

Proteome Discoverer Workflow:

Create a New Study: Start a new study and import the raw data files.

Processing Workflow:
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Use a processing workflow template for SILAC quantification.

Spectrum Selector: Basic settings.

Sequest HT (or other search node):

Select the appropriate protein FASTA database.

Define "Trypsin" as the enzyme.

Set "Carbamidomethyl (C)" as a static modification.

Define the SILAC labels:

Light: Methionine (M)

Heavy: Methionine (¹³C₅,¹⁵N) - this may need to be defined as a custom modification

with the correct mass shift.

Include "Oxidation (M)" as a dynamic modification.

Precursor Ions Quantifier: This node will calculate the ratios of heavy to light peptides.

Consensus Workflow: Use a consensus workflow to combine the results from different raw

files and generate a final report.

Data Interpretation and Visualization
The output from the data analysis software will be a list of identified proteins with their

corresponding heavy/light ratios.

Data Presentation:

The quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Quantified Proteins with Significant Changes
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Protein
Accession

Gene Name
Protein
Description

Log2
(Heavy/Ligh
t Ratio)

p-value Regulation

P01234 GENE1
Example
Protein 1

2.58 0.001
Upregulate
d

Q56789 GENE2
Example

Protein 2
-1.75 0.005

Downregulate

d

| ... | ... | ... | ... | ... | ... |

Table 2: All Quantified Proteins

Protein Accession Gene Name Heavy/Light Ratio
Number of
Peptides

P01234 GENE1 6.0 12

Q56789 GENE2 0.3 8

| ... | ... | ... | ... |

Statistical Analysis
Statistical tests, such as t-tests or ANOVA, are applied to the log-transformed heavy/light ratios

to identify proteins with statistically significant changes in abundance.[8] A common approach is

to visualize the results using a volcano plot, which plots the statistical significance (-log10 p-

value) against the magnitude of change (log2 fold change).

Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for a typical L-Methionine-

¹³C₅,¹⁵N proteomics experiment.
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Caption: Experimental workflow for L-Methionine-¹³C₅,¹⁵N proteomics.
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Data Analysis Pipeline Diagram
This diagram outlines the key steps in the computational analysis of the acquired mass

spectrometry data.
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Caption: Computational data analysis pipeline.

Example Signaling Pathway: mTOR Signaling
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell

growth, proliferation, and metabolism, making it a common target in drug development.[9] A

proteomics study using L-Methionine-¹³C₅,¹⁵N labeling could be employed to investigate how a

drug affects protein synthesis downstream of mTOR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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